N-lauroyl-1-deoxysphingosine (M18), commonly designated as C12-1-deoxyceramide (CAS 1246298-54-3), is a medium-chain, atypical sphingolipid characterized by the absence of a C1-hydroxyl group on its sphingoid backbone. Unlike canonical ceramides synthesized via serine palmitoyltransferase (SPT), 1-deoxysphingolipids arise from the condensation of palmitoyl-CoA with alanine, a metabolic shift associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1) and L-serine deficiency . In procurement and assay design, C12-1-deoxyceramide is strictly utilized as a metabolically inert structural probe and an LC-MS/MS internal standard. Because it cannot be phosphorylated or converted into complex sphingolipids like sphingomyelin, it isolates the direct cytotoxic and trafficking effects of 1-deoxyceramides from downstream lipid metabolism [1].
Substituting C12-1-deoxyceramide with canonical C12-ceramide fundamentally compromises assay integrity because the canonical form possesses a C1-hydroxyl group, allowing it to be rapidly metabolized into sphingomyelin or degraded via phosphorylation pathways [1]. This metabolically active state confounds any attempt to study the isolated toxicity or ER-accumulation characteristic of atypical sphingolipids. Conversely, substituting the C12 variant with naturally occurring long-chain 1-deoxyceramides (such as C16 or C24) introduces severe processability issues in vitro; very-long-chain species are highly hydrophobic, prone to precipitation in aqueous media, and yield erratic cellular uptake [2]. Furthermore, for LC-MS/MS applications, using endogenous chain lengths as standards introduces unacceptable background interference, whereas the non-endogenous C12 chain guarantees a zero-baseline signal for accurate quantification.
Canonical ceramides bind the START domain of the ceramide transfer protein (CERT) via hydrogen bonding at the C1-hydroxyl group. The absence of this hydroxyl group in 1-deoxyceramides eliminates this stabilizing interaction. FRET-based lipid transfer assays utilizing NBD-labeled analogs demonstrate that CERT transports the C12-1-deoxy analog at a rate approximately 2-fold higher than the canonical C12-ceramide [1]. This inverse correlation between ligand affinity and transfer rate makes the C12-1-deoxyceramide a critical tool for uncoupling CERT binding strength from transport velocity.
| Evidence Dimension | CERT-mediated lipid transport rate |
| Target Compound Data | C12-NBD-deoxyDHCer (~2-fold higher transport rate) |
| Comparator Or Baseline | C12-NBD-DHCer (Baseline transport rate) |
| Quantified Difference | ~2x acceleration in transport kinetics |
| Conditions | FRET-based liposome assay with purified CERT START domain |
Procuring this compound allows researchers to experimentally decouple lipid binding affinity from transport kinetics in non-vesicular trafficking assays.
In mammalian cell cultures, canonical C12-ceramide is rapidly processed by sphingomyelin synthases and glucosylceramide synthases. In contrast, C12-1-deoxyceramide exhibits a 0% conversion rate to complex sphingolipids or 1-phosphate derivatives due to the structural absence of the C1-hydroxyl attachment site [1]. This complete metabolic blockade ensures that any observed cellular responses—such as ER stress induction or mitochondrial dysfunction—are strictly driven by the 1-deoxyceramide molecule itself, eliminating confounding variables from downstream metabolites.
| Evidence Dimension | Conversion to complex sphingolipids (e.g., sphingomyelin) |
| Target Compound Data | C12-1-deoxyceramide (0% conversion) |
| Comparator Or Baseline | Canonical C12-ceramide (Rapid conversion) |
| Quantified Difference | Complete abolition of downstream complexation |
| Conditions | In vitro mammalian cell culture (e.g., MEFs) |
Guarantees that phenotypic readouts in toxicity or stress assays are directly attributable to the specific ceramide species, ensuring clean target validation.
When quantifying cytotoxic 1-deoxysphingolipids in biological samples (e.g., from HSAN1 models or L-serine deficient cells), the endogenous accumulation predominantly consists of C16, C24:0, and C24:1 species, which can increase by 10- to 100-fold under metabolic stress [1]. C12-1-deoxyceramide is virtually absent in endogenous mammalian tissues. Procuring the C12 variant as an internal standard provides an absolute zero-background baseline, enabling highly precise, interference-free quantification of endogenous atypical sphingolipids via LC-MS/MS MRM modes .
| Evidence Dimension | Endogenous background signal in mammalian tissue |
| Target Compound Data | C12-1-deoxyceramide (Near zero baseline) |
| Comparator Or Baseline | C16 / C24 1-deoxyceramides (High and variable endogenous baseline) |
| Quantified Difference | Elimination of endogenous background interference |
| Conditions | LC-MS/MS lipidomic profiling of mammalian cells/tissues |
Essential for analytical laboratories requiring a reliable, non-interfering internal standard to quantify disease-relevant atypical sphingolipids.
Due to its near-zero endogenous presence, C12-1-deoxyceramide is the premier internal standard for quantifying the accumulation of long-chain 1-deoxysphingolipids in clinical or research samples, particularly in models of HSAN1, type II diabetes, or L-serine deficiency .
Leveraging its ~2-fold higher CERT-mediated transport rate compared to canonical analogs, this compound is ideal for FRET-based liposome assays designed to probe the mechanics of the CERT START domain and uncouple ligand binding affinity from transport velocity [1].
Because it cannot be converted into sphingomyelin or phosphorylated, C12-1-deoxyceramide is the optimal reagent for exogenous dosing in cell culture to study the direct mechanisms of 1-deoxysphingolipid-induced ER stress, mitochondrial dysfunction, and apoptosis without the confounding effects of downstream lipid metabolism [2].